BENGHE Foundational & Exploratory

Check Availability & Pricing

IUPAC name for 3-Amino-N,N-
dimethylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

3-Amino-N,N-dimethylpiperidine-1-
Compound Name: )
carboxamide

Cat. No.: B113625

An In-depth Technical Guide to 3-Amino-N,N-dimethylpiperidine-1-carboxamide: Synthesis,
Characterization, and Potential Applications

Abstract

The 3-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming
the core of numerous pharmaceutical agents. This guide provides a comprehensive technical
overview of a specific, less-documented derivative: 3-Amino-N,N-dimethylpiperidine-1-
carboxamide. Due to the compound's novelty, this document emphasizes a prospective
approach, detailing a robust and logical synthetic strategy, outlining state-of-the-art analytical
methods for its characterization, and discussing its potential pharmacological relevance based
on established structure-activity relationships of analogous compounds. This whitepaper is
intended for researchers and drug development professionals seeking to explore novel
chemical matter within this important class of heterocycles.

Chemical Identity and Predicted Physicochemical

Properties
Compound Identification

The unambiguous identification of a molecule is paramount for reproducible scientific
investigation. The structural and naming conventions for the target compound are outlined
below.
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e |IUPAC Name: 3-Amino-N,N-dimethylpiperidine-1-carboxamide
e Molecular Formula: CsH17NsO
o Structure: (Self-generated image for illustrative purposes)

Table 1: Core Chemical Identifiers

Identifier Value

3-Amino-N,N-dimethylpiperidine-1-

IUPAC Name
carboxamide
Molecular Formula CsH17N30
Molecular Weight 171.24 g/mol
Canonical SMILES CN(C)C(=O)N1CCCC(CI)N

| INChl Key| MAAXXMKMMFYNQL-UHFFFAOYSA-N |

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic
and pharmacodynamic behavior. The values below are estimated based on computational
models and the contribution of the compound's functional groups. These properties are
essential for designing formulation, absorption, distribution, metabolism, and excretion (ADME)
studies.

Table 2: Predicted Physicochemical Data
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Property Predicted Value

logP (Octanol/Water) ~-05

Rationale and Significance

The negative value
suggests high
hydrophilicity, driven by
the primary amine, the
tertiary amine within the
carboxamide, and the
carbonyl oxygen. This
predicts good aqueous
solubility but potentially
poor passive membrane
permeability.

Topological Polar Surface Area
(TPSA)

58.0 A2

This moderate TPSA value is
favorable for oral
bioavailability, suggesting a
balance between solubility and
membrane transport

characteristics.

pKa (Most Basic) ~9.5-10.0

The primary amine at the C3
position is predicted to be the
most basic center, making the
molecule a cation at
physiological pH. This has
significant implications for
receptor interaction and

solubility.

Hydrogen Bond Donors 1 (from -NH2)

The primary amine is a key
hydrogen bond donor, crucial
for interacting with biological
targets like enzyme active sites
or G-protein coupled receptors
(GPCRs).
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| Hydrogen Bond Acceptors | 3 (from N1, C=0, N(Me)2) | Multiple acceptor sites enhance
agueous solubility and provide additional points for molecular recognition. |

Proposed Synthetic Strategy and Experimental

Protocol
Retrosynthetic Analysis and Strategy

A logical and efficient synthesis is critical for the practical exploration of a novel compound. The
primary challenge in synthesizing 3-Amino-N,N-dimethylpiperidine-1-carboxamide is the
selective functionalization of the piperidine ring's two nitrogen atoms, which possess different
nucleophilicities. The C3-primary amine is sterically more accessible but less nucleophilic than
the N1-secondary amine.

Our proposed retrosynthesis hinges on a protecting group strategy. By temporarily masking the
reactive C3-amino group, we can selectively install the N,N-dimethylcarboxamide moiety at the
N1 position. The most common and robust protecting group for this purpose is the tert-
butoxycarbonyl (Boc) group, which is stable to the basic conditions of the subsequent acylation
step and can be removed cleanly under acidic conditions.
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3-Amino-N,N-dimethylpiperidine-
1-carboxamide

!

Acidic Deprotection
(TFA or HCI)

l

tert-Butyl (1-(dimethylcarbamoyl)
-piperidin-3-yl)carbamate

!

Carbamoyl Chloride
Acylation

l

tert-Butyl (piperidin-3-yl)carbamate
(Commercially Available)

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target compound.

Detailed Forward Synthesis Workflow

This protocol is designed as a self-validating system, incorporating in-process checks (e.g.,
TLC) to ensure reaction completion before proceeding to the next step.
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Step 1: N1-Acylation

Starting Material:
tert-Butyl (piperidin-3-yl)carbamate

Reagents:
- Dimethylcarbamoy! chloride
- Triethylamine (Et3N) or DIPEA
- Dichloromethane (DCM)

Reaction:
Stir at 0°C to RT, 4-12h

Monitor:
TLC (loss of starting material)

Workup:
Aqueous wash, dry over Na2S0O4,

concentrate in vacuo

Step 2: C3-Amine Deprotection

\ 4

Intermediate: R Triﬂuoroif:l?ce;tcsi(::l (TFA) or Reaction: Workup: Purification:
tert-Butyl (1-(dimethylcarbamoyl) . . ) Concentrate, basify with NaOH, Silica Gel Chromatography or
S 4M HCl in Dioxane Stir at RT, 1-2h i
-piperidin-3-yl)carbamate extract, dry, and concentrate Distillation

- Dichloromethane (DCM)

Final Product:
3-Amino-N,N-dimethylpiperidine-
1-carboxamide

Click to download full resolution via product page

Caption: Step-by-step workflow for the proposed synthesis.
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Experimental Protocol

Step 1: Synthesis of tert-Butyl (1-(dimethylcarbamoyl)piperidin-3-yl)carbamate

e Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add
tert-butyl (piperidin-3-yl)carbamate (1.0 eq). Dissolve in anhydrous dichloromethane (DCM,
approx. 0.2 M).

o Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (EtsN, 1.5 eq)
dropwise. The base is crucial to neutralize the HCI generated during the reaction.

e Acylation: Add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution.

o Causality Insight: The secondary amine at N1 is a stronger nucleophile than the nitrogen
of the Boc-protected amine, ensuring selective acylation at the desired position.

» Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
is consumed.

e Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the
organic layers, wash with brine, dry over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure to yield the crude protected intermediate. This product
can often be used in the next step without further purification.

Step 2: Synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide

e Setup: Dissolve the crude intermediate from Step 1 in DCM (approx. 0.2 M) in a round-
bottom flask.

o Deprotection: Add an excess of a strong acid. Two common and effective systems are:

o Option A (TFA): Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2
hours.

o Option B (HCI): Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room
temperature for 1-2 hours.
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o Reaction Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the
disappearance of the Boc-protected intermediate.

o Workup:

o Concentrate the reaction mixture to dryness under reduced pressure to remove the
excess acid and solvent.

o Dissolve the resulting salt in water and cool to 0°C.

o Carefully adjust the pH to >11 with aqueous NaOH (e.g., 2M solution) to liberate the free
base.

o Extract the agueous layer three times with a suitable organic solvent (e.g., DCM or ethyl
acetate).

o Combine the organic extracts, dry over Na2SOQa, filter, and concentrate in vacuo.

 Purification: The crude product can be purified by silica gel column chromatography or
vacuum distillation to yield the final, high-purity 3-Amino-N,N-dimethylpiperidine-1-
carboxamide.

Analytical Characterization and Quality Control

Rigorous analytical characterization is required to confirm the identity, structure, and purity of
the synthesized compound.

Spectroscopic Confirmation

The following spectral data are predicted for the target structure and are essential for its
unambiguous confirmation.

Table 3: Predicted NMR and MS Data

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b113625?utm_src=pdf-body
https://www.benchchem.com/product/b113625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Analysis Predicted Observations

- ~2.85 ppm (s, 6H): Two equivalent methyl
groups on the carboxamide nitrogen. -
~1.5-3.5 ppm (m, 9H): Complex,

A TR o'verlapplng multiplets for the p||c-)er|d|ne
ring protons and the primary amine
protons (-NHz). - The proton at C3 will be
a multiplet, coupled to adjacent ring

protons.

- ~165 ppm: Carbonyl carbon of the

carboxamide. - ~36 ppm: Two equivalent methyl
13C NMR _ o _

carbons. - ~25-55 ppm: Five distinct signals for

the piperidine ring carbons.

Mass Spec (ESI+) Expected [M+H]*: 172.14 m/z

| IR Spectroscopy | - 3300-3400 cm~1: Two distinct N-H stretching bands for the primary amine.
- ~1640 cm~1: Strong C=0 stretching band for the tertiary amide. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the
purity of small molecules in drug development.[1][2]

Protocol: Reversed-Phase HPLC Method

e Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 um particle size).
» Mobile Phase A: 0.1% Formic Acid in Water.

» Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: Start with a low percentage of B (e.g., 5%), increasing linearly to a high percentage
(e.g., 95%) over 10-15 minutes.

e Flow Rate: 1.0 mL/min.
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e Detection: UV at 210 nm (for the amide chromophore) and/or Evaporative Light Scattering
Detector (ELSD) or Charged Aerosol Detector (CAD) for universal detection.

 Validation: Purity should be reported as the peak area percentage of the main component.
The method should demonstrate specificity, linearity, and precision.

Potential Pharmacological Significance

The 3-aminopiperidine moiety is a key pharmacophore in many biologically active agents. Its
rigidified structure presents a defined vector for the primary amine, which often serves as a
crucial interaction point with protein targets. The N,N-dimethylcarboxamide group at the N1
position is not merely a placeholder; it significantly impacts the molecule's properties. It acts as
a hydrogen bond acceptor and can improve metabolic stability compared to simpler N-alkyl

groups.

» Potential Targets: Compounds containing similar aminopiperidine structures have shown
activity as delta opioid receptor agonists, kinase inhibitors, and modulators of other enzyme
and receptor systems.[3][4]

» Drug Development Context: The title compound could serve as a valuable building block or a
fragment in discovery campaigns. The primary amine at C3 is a versatile handle for further
derivatization, allowing for the rapid generation of a library of analogues to explore structure-
activity relationships (SAR).

Conclusion

This guide has established a clear identity for 3-Amino-N,N-dimethylpiperidine-1-
carboxamide and presented a robust, scientifically-grounded pathway for its synthesis and
characterization. By leveraging a well-established protecting group strategy, the proposed
synthesis is both efficient and scalable. The outlined analytical methods provide a framework
for quality control and structural confirmation. Given the prevalence of the 3-aminopiperidine
scaffold in successful therapeutics, this novel derivative represents a promising starting point
for further investigation in medicinal chemistry and drug discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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